molecular formula C21H26N2O3S B2502745 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-methyl-N-phenylbenzamide CAS No. 392324-25-3

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-methyl-N-phenylbenzamide

Cat. No.: B2502745
CAS No.: 392324-25-3
M. Wt: 386.51
InChI Key: QNYPKLHWRGHWPL-UHFFFAOYSA-N
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Description

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-methyl-N-phenylbenzamide is a chemical compound with a complex structure that includes a piperidine ring, a sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-methyl-N-phenylbenzamide typically involves multiple steps, starting with the preparation of the piperidine ring and the sulfonyl group The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This might involve continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-methyl-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce different derivatives of the original compound.

Scientific Research Applications

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-methyl-N-phenylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a tool in medicinal chemistry.

    Industry: The compound may be used in the production of specialty chemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism by which 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-methyl-N-phenylbenzamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism of action depends on the specific context in which the compound is used, and ongoing research aims to elucidate these pathways in greater detail.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline
  • 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline
  • 4-(pyrrolidine-1-sulfonyl)aniline

Uniqueness

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-methyl-N-phenylbenzamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-methyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-16-13-17(2)15-23(14-16)27(25,26)20-11-9-18(10-12-20)21(24)22(3)19-7-5-4-6-8-19/h4-12,16-17H,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYPKLHWRGHWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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